7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-chlorobenzoate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-mercaptobenzoic acid under controlled conditions to form the benzoxathiol core. This intermediate is then reacted with 3-chlorobenzoic acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, industrial methods would incorporate efficient purification techniques to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aromatic ring to a dihydro derivative.
Substitution: The methoxy and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl moiety but lacks the benzoxathiol core.
3-Chlorobenzoic acid: Contains the chlorobenzoate group but does not have the complex structure of the target compound.
Carvacrol and thymol derivatives: Structurally similar in terms of aromatic rings and functional groups but differ in their specific substituents and overall structure.
Uniqueness
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-CHLOROBENZOATE is unique due to its combination of a benzoxathiol core with methoxyphenyl and chlorobenzoate substituents.
Properties
Molecular Formula |
C21H13ClO5S |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-chlorobenzoate |
InChI |
InChI=1S/C21H13ClO5S/c1-25-15-7-5-12(6-8-15)17-10-16(11-18-19(17)27-21(24)28-18)26-20(23)13-3-2-4-14(22)9-13/h2-11H,1H3 |
InChI Key |
BQCSLPANCDXUFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=CC=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
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